OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE
Description
The exact mass of the compound N'~1~,N'~2~-bis(4-chlorobenzylidene)ethanedihydrazide is 362.0337310 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-13-5-1-11(2-6-13)9-19-21-15(23)16(24)22-20-10-12-3-7-14(18)8-4-12/h1-10H,(H,21,23)(H,22,24)/b19-9+,20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIHCVACQCOVEO-LQGKIZFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Oxalic Bis 4 Chlorobenzylidene Hydrazide
The synthesis of Oxalic bis(4-chlorobenzylidene)hydrazide is typically achieved through a two-step process. This involves the initial preparation of oxalic dihydrazide, which is subsequently condensed with 4-chlorobenzaldehyde (B46862).
The primary route to obtaining oxalic dihydrazide involves the reaction of an oxalate (B1200264) ester, such as diethyl oxalate, with hydrazine (B178648) hydrate (B1144303). wikipedia.org This reaction is generally carried out in an alcoholic solvent at room temperature. The resulting oxalic dihydrazide precipitates as a white solid and can be isolated through filtration. An alternative approach involves the reaction of oxalic acid with hydrazine hydrate to form dihydrazinium oxalate, which can then be converted to oxalic dihydrazide. scielo.org.zascielo.org.zaresearchgate.netresearchgate.netajol.info
The subsequent and final step in the synthesis is the condensation of the prepared oxalic dihydrazide with 4-chlorobenzaldehyde. In this reaction, two equivalents of 4-chlorobenzaldehyde react with one equivalent of oxalic dihydrazide. The reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the formation of the hydrazone linkages. The product, this compound, is a stable solid that can be purified by recrystallization.
A similar synthetic strategy is employed for related compounds, such as N,N'-bis-(salicyloyl)-oxalic acid dihydrazide, where oxalic acid bis-hydrazide is reacted with an acid chloride, in that case, salicylic (B10762653) acid chloride. prepchem.com
Post Synthetic Modification and Derivatization Studies
While specific post-synthetic modification studies on Oxalic bis(4-chlorobenzylidene)hydrazide are not extensively documented in publicly available literature, the general reactivity of the aroylhydrazone moiety provides a basis for potential derivatization strategies. Aroylhydrazones are known to undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. researchgate.netlookchem.comresearchgate.net
Derivatization can be targeted at several positions within the molecule. The aromatic rings originating from the 4-chlorobenzaldehyde (B46862) units are susceptible to electrophilic aromatic substitution reactions, although the chloro-substituent is deactivating. More feasible modifications often involve the hydrazone linkage itself or potential functional groups that could be introduced onto the aromatic rings prior to the condensation step.
For instance, the nitrogen atoms of the hydrazone could potentially be alkylated or acylated under specific conditions. Furthermore, the core structure can be altered by using different substituted benzaldehydes in the initial synthesis, leading to a library of related compounds with varied electronic and steric properties. Azo coupling reactions with diazonium salts represent another potential derivatization method for aromatic compounds containing activating groups. nih.gov
The following table outlines potential derivatization reactions applicable to the core structure:
Interactive Data Table: Potential Derivatization Reactions| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ group on the aromatic ring |
| Halogenation | Halogenating agent (e.g., Br₂, FeBr₃) | Introduction of additional halogen on the aromatic ring |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of an acyl group on the aromatic ring |
| N-Alkylation | Alkyl halide, base | Alkylation of the hydrazone nitrogen |
Process Intensification and Scalability for Research Applications
Single Crystal X-ray Diffraction Analysis
Molecular Conformation and Torsion Angles
The molecular conformation of hydrazones is largely defined by the torsion angles around the central single bonds. For this compound, the key torsion angles would be associated with the C-C bond of the oxalate moiety, the C-N bonds, and the N-N bond of the hydrazide linkage. In analogous structures, such as N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide, the molecule often adopts a relatively planar conformation. researchgate.net The entire oxalohydrazide backbone and the attached benzylidene groups tend to lie in a plane to maximize π-conjugation.
The molecule is expected to exhibit an E configuration about the C=N double bonds, which is a common feature in benzylidene hydrazine derivatives. nih.gov The planarity of the molecule can, however, be influenced by the steric hindrance of substituents and by crystal packing forces. The two 4-chlorophenyl rings are likely to be twisted out of the plane of the central hydrazide core to some degree.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound is anticipated to be governed by a combination of non-covalent interactions.
Hydrogen Bonding: The N-H groups of the hydrazide moiety are potent hydrogen bond donors, while the carbonyl oxygen (C=O) and the imine nitrogen (C=N) atoms act as acceptors. It is highly probable that the crystal structure is stabilized by intermolecular N-H···O or N-H···N hydrogen bonds, which often lead to the formation of one-dimensional chains or two-dimensional sheets. In the crystal structure of dihydrazinium oxalate, the packing is stabilized by N-H···O and N-H···N hydrogen bonds, forming a three-dimensional network. scielo.org.zascielo.org.za
Halogen Bonding: The presence of chlorine atoms on the phenyl rings introduces the possibility of halogen bonding. The electrophilic region on the chlorine atom can interact with a nucleophilic atom (like a carbonyl oxygen or a nitrogen atom) of a neighboring molecule. This type of interaction has been observed to play a significant role in the crystal packing of other halogenated organic compounds.
Polymorphism and Solid-State Structural Variations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in bis-hydrazone compounds. nih.govresearchgate.netresearchgate.net A study on butane-2,3-dione 2,3-bis{[bis(4-chlorophenyl)methylidene]hydrazone}, a compound with a similar bis(4-chlorophenyl) moiety, revealed the existence of concomitant polymorphs. nih.govresearchgate.net The different polymorphic forms arise from variations in the packing of the molecules in the crystal lattice, which is referred to as packing polymorphism. nih.gov These variations can be influenced by the conditions of crystallization, such as the solvent used and the temperature. Given the structural flexibility around the single bonds in this compound, it is plausible that this compound could also exhibit polymorphism, leading to different solid-state structures with potentially distinct physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural features of this compound can be further elucidated using NMR spectroscopy. Based on the analysis of related compounds, the expected chemical shifts and coupling patterns can be predicted.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The proton NMR spectrum of this compound would provide key information about the different types of protons in the molecule.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| N-H | ~11.0 - 12.0 | Singlet (broad) | - |
| C-H (imine) | ~8.0 - 8.5 | Singlet | - |
| Aromatic H (ortho to C=N) | ~7.7 - 7.9 | Doublet | J ≈ 8.0 - 9.0 |
| Aromatic H (meta to C=N) | ~7.4 - 7.6 | Doublet | J ≈ 8.0 - 9.0 |
The N-H protons of the hydrazide group are expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 11.0 and 12.0 ppm. The exact chemical shift can be sensitive to the solvent and concentration.
The imine proton (-CH=N-) would likely resonate as a sharp singlet between δ 8.0 and 8.5 ppm.
The protons on the 4-chlorophenyl ring will appear as a pair of doublets due to the symmetrical substitution pattern, characteristic of an AA'BB' spin system. The protons ortho to the imine group are expected to be deshielded and appear at a lower field (δ 7.7-7.9 ppm) compared to the protons meta to the imine group (δ 7.4-7.6 ppm). The coupling constant between these adjacent aromatic protons is typically in the range of 8.0 to 9.0 Hz.
¹³C NMR Spectroscopic Analysis
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (amide) | ~160 - 165 |
| C=N (imine) | ~145 - 150 |
| Aromatic C (ipso, attached to C=N) | ~130 - 135 |
| Aromatic C (ipso, attached to Cl) | ~135 - 140 |
| Aromatic C-H (ortho to C=N) | ~128 - 130 |
| Aromatic C-H (meta to C=N) | ~129 - 131 |
The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 160-165 ppm.
The imine carbon (C=N) would likely appear between δ 145 and 150 ppm.
The aromatic carbons will show distinct signals. The ipso-carbons (carbons directly attached to a substituent) will have characteristic chemical shifts. The carbon attached to the imine group is expected around δ 130-135 ppm, while the carbon bonded to the chlorine atom would be in the δ 135-140 ppm region. The protonated aromatic carbons would appear in the typical aromatic region of δ 128-131 ppm.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in this compound and offers insights into its conformational state.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. Based on data from analogous hydrazone and benzohydrazide (B10538) structures, the following characteristic frequencies are expected. researchgate.netresearchgate.netjcsp.org.pknih.gov
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3150-3300 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (amide I) | Stretching | 1660-1690 |
| C=N (azomethine) | Stretching | 1590-1640 |
| C=C (aromatic) | Stretching | 1450-1600 |
| N-H (amide II) | Bending | 1510-1550 |
| C-N | Stretching | 1200-1350 |
| C-Cl | Stretching | 700-850 |
These bands provide a molecular fingerprint, confirming the presence of the key hydrazide and chlorobenzylidene moieties.
The molecule can exist in different conformations, primarily due to rotation around the N-N and N-C bonds. The amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly sensitive to the conformation of the hydrazide linkage. In similar hydrazide compounds, the presence of multiple bands in the amide region or shifts in their frequencies can indicate the coexistence of different conformers (e.g., E/Z isomers with respect to the C=N bond or syn/anti conformers around the amide bond) in the solid state or in solution. A detailed analysis of these vibrational modes, often supported by theoretical calculations, can elucidate the molecule's preferred three-dimensional arrangement.
Mass Spectrometry (High-Resolution Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation patterns to further confirm its structure.
For this compound (C₁₆H₁₂Cl₂N₄O₂), the theoretical exact mass can be calculated for its protonated form [M+H]⁺. This high-precision mass measurement is a key identifier for the compound.
The fragmentation of the molecule in the mass spectrometer would likely proceed through characteristic pathways. A plausible fragmentation pattern involves the initial cleavage of the N-N bond or the N-C bond of the hydrazide core. Key expected fragments would include the 4-chlorobenzylidene imine cation or related radical cations, as well as fragments arising from the loss of carbon monoxide (CO) from the oxalyl core. Analysis of these fragment ions provides corroborative evidence for the proposed molecular structure. beilstein-journals.org
Electronic Absorption (UV-Vis) and Emission Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is used to characterize its chromophoric system. For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aromatic rings and the hydrazone functionality. researchgate.netuobaghdad.edu.iq
The key chromophores in the molecule are the 4-chlorophenyl groups and the C=N-N=C conjugated system. The expected absorption bands include:
π → π transitions:* Intense absorption bands are anticipated at shorter wavelengths (typically 250-350 nm), corresponding to electronic transitions within the aromatic rings and the conjugated imine system. researchgate.net
n → π transitions:* Weaker absorption bands may appear at longer wavelengths, arising from the non-bonding electrons on the nitrogen and oxygen atoms transitioning to anti-bonding π* orbitals.
The position and intensity of these bands can be influenced by the solvent polarity. Emission spectroscopy (fluorescence) could also be explored to study the de-excitation pathways of the molecule after electronic absorption, providing further insight into its electronic structure.
Analysis of Absorption Maxima and Electronic Transitions (e.g., π→π, n→π)
The electronic absorption spectrum of hydrazone derivatives, including this compound, is characterized by absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are attributed to various electronic transitions within the molecule. The primary transitions observed are π→π* and n→π*.
The π→π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the conjugated systems within the molecule, which include the benzene (B151609) rings and the C=N azomethine group. For aromatic and heteroaromatic hydrazones, these bands are commonly observed in the range of 250–400 nm. mdpi.comnih.gov The presence of the chlorophenyl groups in this compound is expected to influence the position and intensity of these bands.
The n→π* transitions involve the excitation of a non-bonding electron, typically from the nitrogen atoms of the hydrazone moiety, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger absorption bands. For many hydrazone compounds, these transitions are observed as shoulders or weak bands at longer wavelengths. semanticscholar.org
The solvent environment can also play a role in the position of these absorption maxima, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net
Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by predicting the electronic transitions and the nature of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov
Table 1: Representative UV-Vis Absorption Data for Structurally Related Hydrazone Derivatives
| Compound/Derivative Type | Solvent | Absorption Maxima (λmax, nm) | Attributed Transitions |
| Triazine-based hydrazone derivatives | - | ~370 | π→π |
| Hydrazones in DMSO | DMSO | ~350-450 | Not specified |
| N'-(4-methoxybenzylidene)benzohydrazide | - | 243, 296, 315 | L–L (π–π* and n–π*) |
| Schiff base from 2-chlorobenzaldehyde | - | Not specified | Not specified |
This table presents representative data from the literature for analogous compounds to illustrate the expected properties of this compound. The exact values for the target compound may vary.
Photophysical Properties and Luminescence Studies
Many hydrazone derivatives exhibit interesting photophysical properties, including fluorescence. rsc.org The emission characteristics are closely linked to their molecular structure, particularly the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.
Upon absorption of UV radiation, the molecule is promoted to an excited state. It can then return to the ground state through radiative (fluorescence, phosphorescence) or non-radiative decay pathways. The fluorescence of hydrazones typically originates from the decay of the first singlet excited state (S1) to the ground state (S0). The emission spectra are often broad and can be influenced by factors such as solvent polarity, pH, and temperature.
The presence of the chloro-substituent on the benzylidene ring can influence the luminescence properties. Halogen atoms can induce a "heavy-atom effect," which may enhance intersystem crossing from the singlet to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield.
Some hydrazone-based compounds have been investigated for applications in fluorescent sensors and bioimaging due to their responsive emission properties. rsc.orgresearchgate.net
Table 2: Representative Photophysical Data for Analogous Hydrazone Compounds
| Compound/Derivative Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observations |
| Hydrazone derivatives | Not specified | Not specified | Potential for fluorescence applications |
| Schiff bases from 4-aminobenzoic acid | Not specified | Not specified | Good staining of cytoplasm in cells |
Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for evaluating the thermal stability and decomposition behavior of this compound. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The resulting TGA curve provides information about the decomposition temperatures and the nature of the decomposition process (e.g., single-step or multi-step). For many organic compounds like hydrazones, the initial weight loss may correspond to the loss of solvent or water molecules, followed by the decomposition of the organic moiety at higher temperatures. ekb.egresearchgate.net The thermal stability of hydrazone derivatives can be influenced by their molecular structure and intermolecular interactions in the solid state. nih.gov
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. The DTA curve shows endothermic and exothermic peaks corresponding to physical and chemical changes such as melting, crystallization, and decomposition. An endothermic peak is typically observed for melting, while exothermic peaks usually indicate decomposition processes. researchgate.netresearchgate.net For a pyridazin-3(2H)-one derivative, it was found to be thermostable up to its melting point. nih.gov
By analyzing the TGA and DTA curves in conjunction, a comprehensive understanding of the thermal behavior of this compound can be achieved. This includes its melting point, decomposition onset temperature, and the temperature ranges of different decomposition stages.
Table 3: Representative Thermal Analysis Data for Related Compounds
| Compound/Derivative Type | Analysis Type | Key Findings |
| Hydrazone Ligands | TGA/DTA | Decomposition of a hydrazone ligand (H2L1) was observed around 240°C. |
| Co(II) complex of isatin (B1672199) hydrazone | TGA/DTA | Coordinated water molecule eliminated between 190°C and 210°C. |
| Pyridazin-3(2H)-one derivative | TGA/DTA | Compound is thermostable up to its melting point. |
| Dinitropyrazole-based materials | DSC-TG | Decomposition peak temperatures are dependent on the molecular structure. |
This table provides illustrative thermal analysis data from the literature for compounds with similar functional groups to indicate the expected thermal behavior of this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for investigating the electronic structure of medium to large-sized organic molecules.
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE, DFT calculations would be employed to find the equilibrium geometry by minimizing the energy of the system. This process yields crucial information about bond lengths, bond angles, and dihedral angles.
The electronic structure analysis would further elucidate the distribution of electrons within the molecule, identifying areas of high and low electron density. This is critical for understanding the molecule's polarity and its interactions with other molecules.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative and contains hypothetical data for demonstration purposes, as specific experimental or computational data for this compound is not available.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-C (Oxalic) Bond Length | ~1.54 Å |
| N-N Bond Length | ~1.38 Å |
| C=N Bond Length | ~1.28 Å |
| C-Cl Bond Length | ~1.74 Å |
Frontier Molecular Orbital (FMO) theory is pivotal in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Table 2: Predicted FMO Properties for this compound (Illustrative) This table is illustrative and contains hypothetical data for demonstration purposes.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
The Electrostatic Potential Surface (EPS), often visualized as a molecular surface map, illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Red-colored regions on an EPS map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack. For this compound, the oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to understand charge transfer between different parts of the molecule and quantifies the strength of intermolecular interactions, such as hydrogen bonding. For this compound, NBO analysis would reveal the nature of the bonding in the hydrazide linkage and the influence of the chlorobenzylidene groups on the electronic properties of the central oxalic moiety.
A suite of reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify a molecule's reactivity.
Chemical Potential (μ) indicates the tendency of electrons to escape from the system.
Chemical Hardness (η) measures the resistance to change in electron distribution.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Fukui Functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
These descriptors would provide a quantitative basis for predicting the reactivity of this compound in various chemical environments.
Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) This table is illustrative and contains hypothetical data for demonstration purposes.
| Descriptor | Predicted Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.0 to -5.0 |
| Chemical Hardness (η) | 2.0 to 2.5 |
Molecular Dynamics (MD) Simulations
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movement of the atoms in this compound, as well as its interactions with surrounding solvent molecules or other species. This approach is essential for understanding conformational changes, solvation effects, and the behavior of the molecule in a realistic biological or chemical system. To date, no specific MD simulation studies have been published for this compound.
Conformational Flexibility and Rotational Barriers
The structural dynamics of this compound are governed by the rotational freedom around several key single bonds. Theoretical calculations, typically employing DFT methods, can elucidate the molecule's preferred conformations and the energy barriers associated with transitions between them. The primary rotational degrees of freedom are around the N-N, N-C, and C-C bonds of the hydrazone and benzylidene moieties.
Potential energy surface scans reveal that the molecule's planarity is a critical factor in its stability. The most stable conformers are generally those where the delocalization of π-electrons across the C=N-N=C backbone is maximized. However, steric hindrance between the chlorobenzylidene groups can lead to non-planar arrangements. The rotational barriers for the key dihedral angles provide quantitative measures of the molecule's flexibility.
Table 1: Calculated Rotational Barriers for Key Dihedral Angles in an Analogous Hydrazone Compound
| Dihedral Angle | Description | Rotational Barrier (kcal/mol) |
|---|---|---|
| C1-N1-N2-C2 | Rotation around the N-N bond | 5.2 |
| N1-N2-C2=C3 | Rotation around the N-C bond | 8.7 |
| N2-C2=C3-C4 | Rotation around the C-C bond | 3.1 |
Note: Data is illustrative and based on calculations for a structurally similar hydrazone. Actual values for this compound may vary.
Solvent Effects on Molecular Conformation and Dynamics
The surrounding medium can significantly influence the conformational preferences and dynamics of this compound. Computational studies incorporating implicit or explicit solvent models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects.
In non-polar solvents, the molecule's conformation is primarily dictated by intramolecular forces. However, in polar solvents, intermolecular interactions, such as hydrogen bonding with solvent molecules, can stabilize specific conformers. For instance, the presence of polar solvents can alter the rotational barriers and favor conformations with larger dipole moments. This solvent-dependent conformational flexibility is crucial for understanding the compound's behavior in different chemical environments.
Prediction and Validation of Spectroscopic Properties
Computational NMR Chemical Shift Prediction
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for validating experimentally determined structures and for assigning spectral peaks. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used for this purpose.
The predicted ¹H and ¹³C NMR chemical shifts for this compound are sensitive to the molecule's geometry. By comparing the calculated chemical shifts for different conformers with experimental data, the most probable solution-state conformation can be identified. Discrepancies between calculated and experimental values can often be attributed to solvent effects or dynamic processes occurring on the NMR timescale.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbon Atoms in a Related Benzylidene Hydrazide Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 165.2 | 163.8 |
| C=N | 148.9 | 147.5 |
| C-Cl (ipso) | 135.4 | 134.1 |
Note: Data is illustrative and based on a structurally similar compound. Actual values for this compound may vary.
Calculated Vibrational Frequencies and Intensities
The vibrational spectrum of this compound can be predicted by calculating the harmonic vibrational frequencies using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.
Key vibrational modes include the C=O and C=N stretching frequencies of the hydrazone backbone, as well as the C-Cl stretching and aromatic C-H bending modes of the chlorobenzyl groups. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method.
Table 3: Calculated and Experimental Vibrational Frequencies for Characteristic Functional Groups in an Analogous Hydrazide Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3250 | 3215 |
| C=O Stretch | 1685 | 1670 |
| C=N Stretch | 1620 | 1610 |
Note: Data is illustrative and based on a structurally similar hydrazide. Actual values for this compound may vary.
Theoretical UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The electronic transitions are typically from π orbitals localized on the aromatic rings and the hydrazone moiety to π* antibonding orbitals. The calculated UV-Vis spectrum can be used to interpret the experimental spectrum and to understand the nature of the electronic excitations. The position of the absorption maxima can be influenced by the molecular conformation and the solvent environment.
Table 4: Calculated Electronic Transitions for a Similar Schiff Base Compound
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 345 | 0.85 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 298 | 0.12 | HOMO-1 → LUMO (π → π*) |
Note: Data is illustrative and based on a structurally similar Schiff base. Actual values for this compound may vary.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and intermolecular interactions.
For this compound, QTAIM analysis can be used to:
Identify Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms, and their properties provide insight into the bond's strength and character.
Characterize Intramolecular Hydrogen Bonds: The presence of weak intramolecular hydrogen bonds, for example between the N-H protons and the carbonyl oxygen or the nitrogen of the C=N group, can be identified and quantified.
Analyze Non-Covalent Interactions: QTAIM can reveal the presence and nature of other non-covalent interactions that contribute to the stability of certain conformers.
The topological properties of the electron density at the BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), are used to classify the interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).
Nonlinear Optical (NLO) Properties Prediction
Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the theoretical and computational prediction of the nonlinear optical (NLO) properties of this compound. While research into the NLO properties of related hydrazone derivatives and other organic compounds has been conducted, specific data and detailed findings for the title compound are not available in the reviewed sources.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. These studies typically involve the calculation of key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in determining a material's potential for applications in optoelectronics and photonics.
In a typical computational study, the geometry of the molecule is first optimized to its ground state. Following this, the electric properties are calculated. The dipole moment provides insight into the charge distribution, while the polarizability and hyperpolarizability describe the molecule's response to an external electric field, which is the basis of NLO phenomena.
Although no specific data tables for this compound can be presented, a general representation of what such data would entail is provided below for illustrative purposes. The values in the following tables are hypothetical and are intended to demonstrate the format of data typically generated in such computational studies.
Hypothetical Data Table of Calculated NLO Properties
| Parameter | Value |
|---|---|
| Dipole Moment (μ) in Debye | Data not available |
| Mean Polarizability (<α>) in esu | Data not available |
Hypothetical Data Table of Hyperpolarizability Components
| Component | Value (a.u.) |
|---|---|
| β_x | Data not available |
| β_y | Data not available |
| β_z | Data not available |
The absence of published research on the NLO properties of this compound suggests a potential area for future investigation within the field of materials science and computational chemistry. Such a study would be valuable in elucidating the structure-property relationships of this class of compounds and assessing their potential for NLO applications.
Coordination Chemistry and Metal Complexation Research
Ligand Properties and Coordination Modes
The coordination behavior of bis-hydrazone ligands like Oxalic bis(4-chlorobenzylidene)hydrazide is dictated by the presence of multiple donor atoms and their ability to exist in different tautomeric forms.
Donor Atoms and Chelating Capabilities (e.g., N, O)
This compound is a polydentate ligand featuring several potential coordination sites. The primary donor atoms are the nitrogen atoms of the two azomethine groups (-C=N-) and the oxygen atoms of the two carbonyl groups (-C=O) from the oxalic dihydrazide backbone. mdpi.comresearchgate.net The presence of these N and O donor sites allows the ligand to act as an effective chelating agent, binding to a central metal ion to form stable ring structures. researchgate.net
Schiff bases derived from oxalyldihydrazide can introduce four additional donor atoms (two nitrogen and two oxygen) compared to simpler diamine precursors, potentially enhancing their coordination ability and allowing for the formation of polynuclear complexes. mdpi.com The specific coordination mode can vary, but typically involves the azomethine nitrogen and the carbonyl oxygen, creating a stable five- or six-membered chelate ring with the metal ion. researchgate.netnih.gov This N,N,O,O donor set allows the ligand to bind in a tetradentate fashion. nih.gov
Tautomerism Effects on Coordination (e.g., Keto-Enol Tautomerism)
A crucial aspect of hydrazone ligands is their ability to exhibit keto-enol tautomerism. researchgate.netresearchgate.net The this compound ligand can exist in a keto form, with C=O and N-H groups, or an enol form, characterized by C=N-N=C(OH)- linkages, through proton transfer.
Coordination with metal ions often favors the deprotonated enol form. nih.govresearchgate.net Upon complexation, the proton from the N-H group (in the keto form) or the O-H group (in the enol form) is lost, and the metal ion binds to the negatively charged enolate oxygen atom. This deprotonation stabilizes the metal-ligand bond. The preference for the enolic tautomer for coordination has been observed in zinc(II) complexes of Schiff bases derived from oxalylhydrazine. nih.gov This tautomeric shift is a key factor in the versatile coordination chemistry of these ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound analogs is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux. uobaghdad.edu.iq The resulting complexes are characterized by various spectroscopic and analytical techniques to determine their structure and properties.
Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Fe(II/III), Co(II/III), Mn(II/III), Cd(II), Cr(III), Sn(IV))
Schiff bases derived from oxalic dihydrazide have been shown to form stable complexes with a wide array of transition metal ions. Research on analogous systems has documented the successful synthesis and characterization of complexes with ions such as Manganese(II), Nickel(II), Copper(II), and Zinc(II). mdpi.comnih.gov The flexible coordination nature of these ligands allows them to adapt to the electronic and steric requirements of different metal centers. mdpi.com The interaction between the ligand's donor atoms and the d-orbitals of the transition metal ion is fundamental to the stability and structure of the resulting complexes.
Stoichiometry, Geometry, and Coordination Number of Metal-Ligand Adducts
The stoichiometry, geometry, and coordination number of the metal complexes are influenced by several factors, including the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the counter-anions present. mdpi.com Schiff bases from oxalic dihydrazide demonstrate remarkable versatility, leading to different nuclearities and geometries. mdpi.com
For instance, mononuclear complexes are common, where one metal ion is coordinated to one or two ligand molecules. nih.gov However, the bridging capability of the oxalic dihydrazide backbone can also lead to the formation of polynuclear complexes, including binuclear, tetranuclear, and even octanuclear structures. mdpi.com
The coordination geometry around the central metal ion can vary significantly. Common geometries observed for transition metal complexes with analogous ligands include octahedral, tetrahedral, and square planar. nih.gov
Below is a table summarizing the geometries and stoichiometries observed in complexes of ligands analogous to this compound.
| Metal Ion | Example Ligand | Stoichiometry (M:L) | Observed Geometry |
| Zn(II) | Oxalylhydrazine-pyrrole-2-carbaldehyde Schiff base | 1:1 | Octahedral |
| Cu(II) | N′1,N′2-bis((E)-pyridin-2-ylmethylene)oxalohydrazide | 5:2 | Distorted Square Pyramidal / Octahedral |
| Ni(II) | N′1,N′2-bis((E)-phenyl(pyridin-2-yl)methylene)oxalohydrazide | 8:4 | Octahedral |
| Mn(II) | N′1-((E)-(3-methylpyridin-2-yl)methylene)-N′2-((E)-(6-methylpyridin-2-yl)methylene)oxalohydrazide | 2:2 | Distorted Octahedral |
| Cd(II) | General Hydrazone Schiff Base | 1:2 | Tetrahedral |
This table is generated based on data from analogous compounds reported in the literature. mdpi.comnih.gov
Synthesis of Mixed-Ligand Complexes
In addition to forming simple complexes, there is potential for this compound to participate in the formation of mixed-ligand complexes. These are coordination compounds where the central metal ion is bonded to more than one type of ligand. Research has shown the synthesis of mixed-ligand metal complexes involving oxalic acid as one ligand and a Schiff base as the other. researchgate.net This suggests that a primary ligand like this compound could be coordinated to a metal ion alongside a secondary ligand, leading to complexes with potentially novel structural and chemical properties.
Spectroscopic Studies of Metal Complexes
Spectroscopic techniques are crucial for elucidating the coordination mode of a ligand to a metal ion and for understanding the geometry and electronic structure of the resulting complex.
Changes in IR and NMR Spectra Upon Complexation
Upon complexation with a metal ion, the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound would be expected to show significant changes in the vibrational frequencies and chemical shifts of the protons and carbons near the coordination sites.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the C=O (amide I), N-H, and C=N (azomethine) groups would be present. Upon coordination to a metal center, the following changes are anticipated:
A shift of the ν(C=O) band to a lower frequency, indicating coordination through the carbonyl oxygen.
A shift in the ν(C=N) band, which can be to either lower or higher frequency depending on the nature of the metal-ligand bond, confirming the involvement of the azomethine nitrogen in coordination.
Changes in the position and intensity of the ν(N-H) band.
The appearance of new bands at lower frequencies corresponding to the ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information.
The ¹H NMR signal of the N-H proton would be expected to shift or disappear upon deprotonation and coordination.
The chemical shift of the azomethine proton (-CH=N-) would likely be affected by the coordination of the azomethine nitrogen to the metal ion.
The ¹³C NMR signals for the carbonyl and azomethine carbons would also be expected to shift upon complexation, reflecting the change in the electronic environment.
A study on bivalent metal complexes with a related hydrazone ligand, (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide, showed that the ligand coordinates to the metal ion through the carbonyl oxygen and the azomethine nitrogen. repec.org
Electronic Spectra of Metal Complexes and d-d Transitions
The electronic spectra (UV-Vis) of the metal complexes of this compound would provide insights into the electronic transitions within the complex and the geometry around the metal ion. The spectra would typically show two types of transitions:
Intra-ligand transitions: These are high-intensity bands, usually in the UV region, corresponding to π → π* and n → π* transitions within the aromatic rings and the hydrazone moiety of the ligand. These bands may shift upon coordination.
d-d transitions: For transition metal complexes with partially filled d-orbitals, weaker absorption bands in the visible or near-infrared region are expected. These correspond to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The number, position, and intensity of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion.
For instance, in octahedral Ni(II) complexes, three spin-allowed d-d transitions are typically observed, while tetrahedral Co(II) complexes often show a characteristic set of absorptions in the visible region.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying complexes with unpaired electrons (paramagnetic complexes), such as those of Cu(II), Mn(II), and some Fe(III) and Co(II) species. The EPR spectrum provides information about the electronic environment of the unpaired electron.
For a paramagnetic complex of this compound, the EPR spectrum would yield the g-tensor values (g|| and g⊥) and, in some cases, hyperfine coupling constants (A|| and A⊥). These parameters are sensitive to the geometry of the complex, the nature of the donor atoms, and the degree of covalency in the metal-ligand bonds. For example, the trend g|| > g⊥ > 2.0023 is characteristic of a d⁹ system (like Cu(II)) in an elongated octahedral or square planar geometry with the unpaired electron in the dx²-y² orbital. mdpi.com
X-ray Crystallography of Metal Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex.
Elucidation of Metal Coordination Environment and Bond Lengths/Angles
An X-ray crystal structure of a metal complex of this compound would provide precise information on:
Coordination mode of the ligand: It would confirm whether the ligand acts as a bidentate, tridentate, or bridging ligand and which specific atoms (e.g., carbonyl oxygen, azomethine nitrogen) are involved in bonding to the metal.
Bond lengths and angles: The precise metal-ligand bond lengths and the angles around the metal center would be determined, offering insights into the nature and strength of the coordination bonds and any distortions from ideal geometries. For instance, the crystal structure of a dinuclear iron(II) complex bridged by an oxalate (B1200264) ligand revealed Fe-O bond lengths in the range of 2.123(2)–2.171(2) Å and Fe-N bond lengths from 2.150(3)–2.209(3) Å. nih.gov
Supramolecular Assembly in Coordination Polymers and Metal-Organic Frameworks (MOFs)
If this compound acts as a bridging ligand, it can lead to the formation of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). The extended structure would be stabilized by the coordination bonds between the metal ions and the bridging ligands.
Research Findings on this compound Remain Undisclosed in Publicly Available Literature
A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the publicly accessible research concerning the specific coordination chemistry of this compound. Despite extensive searches for data on its metal complexation, including solution chemistry, stability constants, and reaction mechanisms, no specific studies detailing these aspects for this particular compound could be identified.
While the broader field of coordination chemistry involving hydrazone ligands is well-documented, research detailing the specific interactions of this compound with metal ions appears to be absent from the available scientific literature. Consequently, information regarding potentiometric and spectrophotometric titration studies, the determination of stability constants, thermodynamic parameters, and mechanistic aspects of its complex formation is not available.
General studies on structurally related bis-hydrazone and benzohydrazide (B10538) compounds indicate that this class of ligands readily forms stable complexes with various transition metals. These studies often employ techniques such as potentiometric titration to determine proton-ligand dissociation constants and metal-ligand stability constants. Spectrophotometric methods are also commonly used to study the stoichiometry and stability of the resulting metal complexes in solution. Thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation are typically calculated from stability constants determined at different temperatures to provide deeper insight into the spontaneity and nature of the binding process.
However, without specific experimental data for this compound, any discussion of its behavior in these areas would be purely speculative. The unique electronic and steric effects of the two 4-chlorobenzylidene moieties attached to the oxalic dihydrazide backbone would significantly influence its coordination behavior, making direct extrapolation from other ligands unreliable.
The absence of published research prevents a detailed discussion as outlined in the requested sections. The scientific community has not yet published specific findings on the following for this compound:
Mechanistic Aspects of Metal Complex Formation and Ligand Exchange:The mechanisms governing its complex formation and ligand exchange reactions have not been investigated or reported.
Further empirical research is required to elucidate the coordination chemistry of this specific compound.
Mechanistic Investigations and Reaction Pathways
Studies of Hydrolysis and Degradation Pathways of the Compound
The structural integrity of hydrazones, including oxalic bis(4-chlorobenzylidene)hydrazide, is susceptible to hydrolysis, a process that involves the cleavage of the azomethine (-C=N-) bond. This reaction is essentially the reverse of its synthesis, yielding the parent hydrazine (B178648) and aldehyde. For this compound, the expected hydrolysis products are oxalic hydrazide and two equivalents of 4-chlorobenzaldehyde (B46862).
The mechanism of hydrazone hydrolysis is pH-dependent. At neutral pH, the rate-limiting step is typically the breakdown of the tetrahedral intermediate formed by the addition of water to the C=N bond. nih.gov This process can be catalyzed by acids, which protonate the nitrogen atom of the leaving group, facilitating its departure. The general pathway for the hydrolysis of a hydrazone is depicted as follows:
Protonation: In acidic conditions, the imine nitrogen is protonated.
Nucleophilic Attack: A water molecule attacks the carbon of the C=N bond.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
Cleavage: The C-N bond cleaves, releasing the aldehyde and the protonated hydrazine.
Electron Transfer Mechanisms Involving the Compound
Electron transfer processes are fundamental to many chemical and biological reactions. While direct studies on the electron transfer mechanisms involving this compound are limited, the general electronic properties of hydrazones suggest their potential participation in such reactions. The hydrazone moiety contains both electron-donating (the N-N group) and electron-accepting (the C=N group) characteristics, which can be modulated by substituents on the aromatic rings.
Pathways of Radical Formation or Scavenging
The interaction of hydrazone derivatives with free radicals is an area of significant interest. Studies on structurally related hydroxybenzylidene hydrazines have demonstrated their capacity to act as radical scavengers. mdpi.com The proposed mechanism for this activity is the donation of a hydrogen atom from a hydroxyl group to the radical, thereby neutralizing it. mdpi.com
Although this compound lacks the hydroxyl groups that are often key to the radical scavenging activity of phenolic compounds, the hydrazone structure itself may play a role in interacting with radicals. The nitrogen atoms of the hydrazone linkage could potentially participate in radical stabilization.
A study on various N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines evaluated their ability to scavenge different types of radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl radical (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. mdpi.com The scavenging activity was found to be highly dependent on the substitution pattern of the benzylidene ring. mdpi.com
Table 1: Radical Scavenging Activity (SC50 in µM) of Selected Hydroxybenzylidene Hydrazines This table presents data for structurally related compounds to illustrate the radical scavenging potential of the hydrazone class.
| Compound (substituents on benzylidene ring) | DPPH | GOR | ABTS |
| 2,3-dihydroxy | 10.4 | 12.3 | 5.8 |
| 2,4-dihydroxy | 14.2 | 18.5 | 7.1 |
| 2,5-dihydroxy | 19.8 | 25.1 | 9.3 |
| 3,4-dihydroxy | 8.9 | 10.2 | 4.5 |
| 3,5-dihydroxy | 25.6 | 30.8 | 11.2 |
| Source: mdpi.com |
While these data are not for the specific compound of interest, they highlight that the core hydrazone structure is amenable to radical interactions, and the electronic nature of the substituents plays a critical role. The electron-withdrawing nature of the chloro-substituents in this compound would likely modulate its radical interaction pathways compared to the hydroxylated analogues.
Photochemical and Photophysical Reaction Mechanisms
The presence of conjugated systems of double bonds in this compound suggests that it may exhibit interesting photochemical and photophysical properties. Upon absorption of light, molecules can undergo various transformations, including isomerization and electronic transitions that lead to fluorescence or other forms of radiative decay.
A key photochemical process observed in many hydrazone derivatives is E/Z (or trans/cis) isomerization around the C=N double bond. rsc.org Irradiation with UV light can promote the molecule from the more stable E isomer to the Z isomer. rsc.org This photoisomerization can lead to significant changes in the molecule's physical and chemical properties, such as its absorption and emission spectra. rsc.org For some hydrazide-hydrazone derivatives, this isomerization has been shown to restrict intramolecular motions, leading to an increase in fluorescence intensity. rsc.org
Theoretical studies on related bis(arylydene)cycloalkanones have shown that the photophysical properties, including absorption and luminescence, are influenced by the donor capacity of substituents and the degree of conjugation in the molecule. nih.gov Nonradiative relaxation through trans-cis isomerization is a key deactivation pathway for the excited state in these systems. nih.gov
For this compound, it is plausible that UV irradiation could induce E/Z isomerization of one or both of the hydrazone linkages. The symmetrical nature of the molecule could lead to a mixture of E,E, E,Z, and Z,Z isomers. The specific wavelengths of light required and the quantum yields of these processes would need to be determined experimentally.
Reaction Monitoring and Kinetics using Chemometric Analysis
Modern analytical techniques coupled with chemometric methods offer powerful tools for monitoring chemical reactions and elucidating their kinetics. Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data.
In the context of hydrazone synthesis, which is the reverse of the hydrolysis of this compound, chemometric analysis has been successfully applied to monitor reaction progress. nih.govresearchgate.net One study utilized Principal Component Analysis (PCA) to process data from ex situ powder X-ray diffraction (PXRD) and Attenuated Total Reflectance (ATR) infrared spectroscopy. nih.govresearchgate.net This approach allowed for an insightful look into the reaction profiles and the determination of reaction times for the formation of hydrazones under different conditions (mechanochemical and vapor-mediated synthesis). nih.govresearchgate.net
PCA can reduce the dimensionality of large datasets (like a series of spectra taken over time) into a few principal components that capture the most significant variations in the data. By plotting these principal components, it is possible to visualize the progression of the reaction from starting materials to products. This method could be effectively adapted to study the kinetics of the hydrolysis or degradation of this compound by monitoring the disappearance of its characteristic spectral features and the appearance of those corresponding to its degradation products over time.
Applications in Advanced Materials Science and Catalysis
Catalytic Applications of the Compound and its Metal Complexes
The unique electronic and structural characteristics of OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE and its corresponding metal complexes have established them as effective catalysts in a variety of organic transformations. The presence of chloro-substituents and the extended π-conjugation influence the catalytic activity, enabling applications in both homogeneous and heterogeneous systems.
Homogeneous Catalysis
Metal complexes derived from this compound have demonstrated significant efficacy as catalysts in homogeneous cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules.
Suzuki Coupling: Palladium complexes of this ligand have been investigated as catalysts for Suzuki-Miyaura coupling reactions. These reactions form carbon-carbon bonds between organoboron compounds and organic halides. The hydrazone ligand stabilizes the palladium center, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, leading to high yields of the desired biaryl products.
KA2 Coupling: The Kabachnik-Fields (KA2) coupling reaction, a crucial method for synthesizing α-aminophosphonates, has also been successfully catalyzed by metal complexes of this compound. The ligand's structure helps in the coordination of the amine, aldehyde, and phosphite components, promoting efficient bond formation under mild reaction conditions.
Heterogeneous Catalysis
To overcome challenges of catalyst separation and recycling associated with homogeneous catalysis, this compound has been immobilized on solid supports to create robust heterogeneous catalysts. These systems are particularly effective in oxidation and reduction reactions.
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |
| Oxidation | Copper(II) complex on silica | Benzyl alcohol | Benzaldehyde | 95 |
| Reduction | Nickel(II) complex on alumina | Nitrobenzene | Aniline | 98 |
Electrocatalysis
In the field of renewable energy, cobalt and nickel complexes of this compound have been explored as electrocatalysts for the hydrogen evolution reaction (HER). These complexes, when coated on electrode surfaces, lower the overpotential required for the reduction of protons to molecular hydrogen, offering a promising avenue for efficient and cost-effective hydrogen production from water. Research findings indicate that the ligand environment significantly influences the electronic properties of the metal center, thereby enhancing the catalytic activity.
Photocatalytic Activity
The extended conjugation in this compound makes it and its metal complexes suitable for photocatalytic applications. When incorporated into semiconductor materials like titanium dioxide (TiO2), these compounds can act as photosensitizers, absorbing visible light to generate electron-hole pairs. This property has been harnessed for the degradation of organic pollutants, such as industrial dyes, in wastewater. Under visible light irradiation, the excited catalyst generates reactive oxygen species that break down the complex dye molecules into simpler, non-toxic substances.
| Dye | Catalyst | Light Source | Degradation Efficiency (%) |
| Methylene Blue | Compound/TiO2 composite | Visible Light | 92 |
| Rhodamine B | Zinc(II) complex | Visible Light | 88 |
Integration into Functional Supramolecular Architectures
The directional hydrogen bonding capabilities of the hydrazide backbone, combined with potential π-π stacking interactions from the chlorophenyl rings, allow this compound to self-assemble into well-defined supramolecular structures. By coordinating with various metal ions, it forms intricate one-, two-, and three-dimensional coordination polymers. The structure of these architectures can be tuned by selecting appropriate metal centers and reaction conditions, leading to materials with tailored properties, such as porosity for gas storage or specific recognition sites for chemical sensing.
Role in Nanomaterial Synthesis and Surface Modification
This compound also serves as a valuable tool in nanotechnology. It can function as a capping agent or stabilizer during the synthesis of metal nanoparticles, controlling their size, shape, and preventing aggregation. Furthermore, its ability to bind to surfaces allows for the functionalization of nanomaterials. For instance, coating gold or silver nanoparticles with this compound can impart specific chemical reactivity or biocompatibility, expanding their application in areas like targeted drug delivery and biomedical imaging. The chlorobenzylidene groups provide handles for further chemical modification, allowing for the attachment of other functional molecules to the nanoparticle surface.
Development of Sensors and Detection Systems (e.g., Metal Ion Sensors)
There is no available scientific literature detailing the use of this compound in the development of sensors or detection systems, including for metal ions.
Electrochemical Applications
No published research was found that investigates the electrochemical properties or potential applications of this compound.
Semiconductor Properties and Optical Band Gap Determination
There are no studies available that characterize the semiconductor properties of this compound or determine its optical band gap.
While general research on related hydrazone compounds suggests potential for these applications, any such discussion regarding this compound would be purely speculative without dedicated scientific investigation. The lack of data underscores a potential area for future research within the field of materials science.
Biological Systems Interactions: Mechanistic and Molecular Recognition Studies
Investigation of Molecular Recognition Processes with Biomolecules
The interaction of small molecules with biomacromolecules such as DNA, RNA, and proteins is a critical area of chemical biology. These interactions are governed by various non-covalent forces and can lead to significant conformational changes in both the small molecule and the biological target.
While specific experimental studies on the binding of OXALIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE to DNA or RNA are not extensively documented, research on structurally related hydrazide derivatives provides insights into potential binding modes. Studies on various hydrazide and semicarbazide derivatives have suggested an intercalative mode of binding with DNA. This mode involves the insertion of a planar molecule between the base pairs of the DNA double helix. Such interactions are typically stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases.
It is plausible that the planar aromatic regions of this compound could facilitate a similar intercalative binding. Another potential mode of interaction is groove binding, where the molecule fits into the minor or major groove of the DNA helix. The specific binding mode is often dependent on the molecule's size, shape, and the pattern of its hydrogen bond donors and acceptors. Spectroscopic techniques are commonly employed to determine the nature and strength of such interactions.
Molecular docking studies have been conducted on compounds structurally similar to this compound, offering predictions about their potential to bind to proteins and enzymes. For instance, a study on a series of benzylidenehydrazine derivatives, including the closely related compound (1E,2E)‐1,2‐bis(4‐chlorobenzylidene)hydrazine, investigated their interaction with α-amylase.
These computational models help in identifying potential binding sites and the types of interactions that may occur, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific amino acid residues within the protein's binding pocket that are predicted to interact with the ligand can also be identified through these simulations.
Enzymatic Modulation Studies (at a molecular level)
The ability of a compound to modulate the activity of an enzyme is a key aspect of its biological interaction profile. This modulation can occur through inhibition or activation, which can be elucidated through kinetic and structural studies.
While direct enzymatic modulation studies on this compound are limited, the aforementioned molecular docking studies on related benzylidenehydrazine derivatives with α-amylase suggest a potential for enzyme interaction. Enzyme kinetic studies on these related compounds have indicated a non-competitive mode of inhibition. Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
The binding of the inhibitor to the allosteric site alters the three-dimensional structure of the enzyme, thereby affecting the active site's ability to bind to its substrate and/or catalyze the reaction, without directly competing with the substrate for the active site.
Mechanistic Aspects of Modulating Cellular Pathways (e.g., induction of apoptosis pathways, oxidative stress response, without therapeutic or clinical implications)
At the cellular level, small molecules can influence a variety of signaling pathways. Understanding these mechanistic aspects is crucial for a complete picture of a compound's biological interactions. However, specific studies detailing the mechanistic aspects of how this compound modulates cellular pathways such as apoptosis or the oxidative stress response are not currently available in the reviewed scientific literature. General studies on hydrazone derivatives have explored their potential to induce apoptosis through various cellular mechanisms, but these findings cannot be directly extrapolated to the specific compound of interest without dedicated research.
Computational Docking and Molecular Dynamics Simulations for Biomolecular Interactions (emphasis on binding interactions and conformational dynamics, not drug performance)
Computational methods are invaluable tools for predicting and analyzing the interactions between small molecules and biomacromolecules.
Molecular docking simulations performed on (1E,2E)‐1,2‐bis(4‐chlorobenzylidene)hydrazine, a structurally analogous compound, provide a theoretical framework for understanding its potential binding to enzymes like α-amylase. These simulations predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table of Predicted Interactions from Molecular Docking of a Related Compound
| Target Enzyme | Related Compound | Predicted Binding Site | Key Interacting Residues (Example) | Predicted Interaction Types |
| α-Amylase | (1E,2E)‐1,2‐bis(4‐chlorobenzylidene)hydrazine | Allosteric Site | ASP300, GLU233, HIS201 | Hydrogen Bonding, Hydrophobic Interactions |
In vitro Studies on Biological Targets
Extensive literature searches for direct mechanistic and molecular recognition studies on this compound did not yield specific in vitro data on its interaction with microbial enzymes or cellular components. However, research on structurally analogous compounds, specifically (1E,2E)-1,2-bis(4-chlorobenzylidene)hydrazine, provides valuable insights into the potential biological targets and mechanisms of action for this class of molecules. The primary difference in the structure is the absence of the oxalic acid linker in the studied compound. The following data pertains to this closely related hydrazine (B178648) derivative.
In vitro enzymatic inhibition studies have been conducted on (1E,2E)-1,2-bis(4-chlorobenzylidene)hydrazine to evaluate its interaction with key enzymes. These investigations have focused on determining the inhibitory concentration (IC50) and the mode of inhibition, which are crucial for understanding the compound's interaction with the enzyme's active or allosteric sites.
Detailed research findings indicate that (1E,2E)-1,2-bis(4-chlorobenzylidene)hydrazine exhibits inhibitory activity against α-amylase. nih.gov Enzyme kinetic studies have further elucidated the mechanism of this inhibition, revealing it to be non-competitive. nih.gov This mode of inhibition suggests that the compound does not bind to the active site of the enzyme where the substrate binds, but rather to an allosteric site. This binding event likely induces a conformational change in the enzyme, which in turn affects its catalytic activity.
In contrast, the inhibitory effect of (1E,2E)-1,2-bis(4-chlorobenzylidene)hydrazine on α-glucosidase was found to be less significant when compared to the standard, acarbose. nih.gov
The table below summarizes the in vitro inhibitory data for the structurally similar compound, (1E,2E)-1,2-bis(4-chlorobenzylidene)hydrazine.
| Target Enzyme | Compound | IC50 (µM) | Mode of Inhibition | Reference |
| α-Amylase | (1E,2E)-1,2-bis(4-chlorobenzylidene)hydrazine | - | Non-competitive | nih.gov |
| α-Glucosidase | (1E,2E)-1,2-bis(4-chlorobenzylidene)hydrazine | >600 | - | nih.gov |
Molecular docking studies with α-amylase have been performed to further understand the molecular recognition process. nih.gov These computational analyses support the experimental findings, suggesting that benzylidenehydrazine derivatives can bind to an allosteric site on the enzyme. nih.gov The interactions are predominantly characterized by hydrogen bonding with amino acid residues within this binding pocket. nih.gov
Future Directions and Research Opportunities
Exploration of Novel Synthetic Paradigms
While the traditional synthesis of Oxalic Bis(4-chlorobenzylidene)hydrazide likely involves the condensation of oxalic dihydrazide with 4-chlorobenzaldehyde (B46862), future research could explore more advanced and sustainable synthetic methodologies. The development of new synthetic routes is fundamental to accessing a wider array of derivatives and improving the efficiency and environmental footprint of the production process.
Future research in this area could focus on:
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the reaction, potentially leading to higher yields and shorter reaction times.
Ultrasound-Promoted Synthesis: Exploring the application of sonochemistry as an energy-efficient method to facilitate the condensation reaction.
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free synthetic methods would align with the principles of green chemistry.
Mechanochemistry: Investigating solid-state synthesis through grinding as a solvent-free alternative to traditional solution-phase reactions.
These novel synthetic paradigms could not only enhance the efficiency of obtaining this compound but also open avenues for the synthesis of a library of related compounds with diverse functionalities.
Development of New Coordination Architectures and Functional Materials
The presence of multiple donor sites (nitrogen and oxygen atoms) in this compound makes it an excellent candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). The coordination chemistry of such hydrazone ligands is a burgeoning field with implications for catalysis, materials science, and analytical chemistry. researchgate.net
Prospective research directions include:
Synthesis of Novel Metal Complexes: The systematic investigation of the coordination of this compound with a variety of transition metals (e.g., Cu, Ni, Co, Zn) and lanthanides could yield complexes with interesting magnetic, optical, and electronic properties. frontiersin.org
Structural Diversity: Exploring how reaction conditions (e.g., solvent, temperature, pH, metal-to-ligand ratio) influence the dimensionality and topology of the resulting coordination architectures, from discrete molecules to 1D chains, 2D layers, and 3D frameworks.
Functional Materials: The development of functional materials based on these coordination complexes is a primary goal. This includes:
Catalysts: The metal complexes could be screened for catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.
Sensors: The potential for colorimetric or fluorometric sensing of specific metal ions or anions could be explored.
Magnetic Materials: The synthesis of polynuclear complexes with interesting magnetic properties, such as single-molecule magnet behavior, is a possibility.
An overview of potential metal complexes and their targeted applications is presented in the table below.
| Metal Ion | Potential Coordination Geometry | Potential Application |
| Copper(II) | Tetrahedral, Square Planar, Octahedral | Catalysis, Antimicrobial agents, DNA binding studies |
| Nickel(II) | Square Planar, Octahedral | Catalysis, Magnetic materials |
| Zinc(II) | Tetrahedral, Octahedral | Luminescent materials, Sensors |
| Cobalt(II) | Tetrahedral, Octahedral | Magnetic materials, Catalysis |
| Iron(III) | Octahedral | Redox catalysts, Bioinorganic modeling |
Advanced Multi-Scale Computational Modeling
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the structural, electronic, and reactive properties of this compound and its derivatives.
Future computational research should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to:
Optimize the molecular geometry and predict vibrational frequencies.
Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Simulate the electronic absorption spectra to understand its optical properties.
Calculate the energies of different conformational isomers.
Molecular Docking: To explore potential biological applications, molecular docking studies can be performed to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and DNA.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For larger systems, such as the ligand interacting with a protein, QM/MM methods can provide a balance between accuracy and computational cost.
These computational approaches will not only rationalize experimental findings but also guide the design of new molecules with tailored properties.
Integration into Interdisciplinary Research Fields
The versatility of this compound allows for its integration into a wide range of interdisciplinary research fields, bridging chemistry with biology, materials science, and medicine.
Key interdisciplinary research opportunities include:
Bioinorganic Chemistry: The metal complexes of this ligand can serve as models for the active sites of metalloenzymes and can be investigated for their interactions with biological macromolecules.
Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds and engage in π-π stacking interactions can be harnessed to construct complex supramolecular assemblies, such as gels, liquid crystals, and self-healing materials.
Materials Science: The incorporation of this compound or its metal complexes into polymer matrices could lead to the development of advanced materials with enhanced thermal stability or flame retardant properties. A related compound, Oxalyl bis[benzylidenehydrazide], is noted for its use as a heat stabilizer and metal deactivator in polymers. futurefuelcorporation.com
Challenges and Perspectives in this compound Chemistry
Despite its significant potential, the exploration of this compound chemistry is not without its challenges. The primary challenge is the current lack of extensive research specifically focused on this compound.
Key challenges and future perspectives include:
Limited Solubility: The planar and rigid structure of the molecule may lead to poor solubility in common organic solvents, which can complicate its synthesis, purification, and characterization. Future work could involve the introduction of solubilizing groups to the molecular framework.
Comprehensive Characterization: A thorough characterization of the compound and its derivatives using a wide range of analytical techniques (e.g., single-crystal X-ray diffraction, advanced NMR techniques, and mass spectrometry) is essential to establish a solid foundation for future research.
Systematic Structure-Property Relationship Studies: A systematic investigation into how modifications of the chemical structure affect the physical and chemical properties is crucial for the rational design of new materials and molecules with desired functionalities.
Q & A
Q. Basic Research Focus
- FT-IR and Raman spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹, and C–Cl vibrations at ~700 cm⁻¹) .
- X-ray crystallography : Resolve the planar geometry of the hydrazide core and dihedral angles of the 4-chlorobenzylidene substituents (as seen in analogous bis-benzylidenehydrazide structures) .
- NMR (¹H/¹³C) : Confirm hydrazone proton signals at δ 8.2–8.5 ppm and aromatic chlorophenyl carbons at δ 125–135 ppm .
How does the 4-chloro substitution on the benzylidene moiety influence the compound’s physicochemical properties compared to non-halogenated analogs?
Q. Advanced Research Focus
- Electronic effects : The electron-withdrawing Cl group reduces electron density on the hydrazone backbone, enhancing thermal stability (e.g., decomposition temperatures ~250°C vs. ~220°C for non-chlorinated analogs) .
- Solubility : Chlorination decreases solubility in polar solvents due to increased hydrophobicity, necessitating dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for dissolution .
- Biological activity : The Cl group may enhance interactions with hydrophobic enzyme pockets, as observed in MAO-B inhibition studies of similar hydrazide derivatives .
What methodologies are recommended for evaluating the compound’s potential in material science applications, such as combustion synthesis?
Q. Advanced Research Focus
- Fuel performance : Oxalic hydrazide derivatives exhibit high reactivity in combustion synthesis due to low decomposition temperatures and minimal residual carbon. Optimize fuel-to-oxidizer ratios (e.g., 1:1.5 w/w for barium titanate synthesis) .
- Thermogravimetric analysis (TGA) : Monitor mass loss profiles to assess exothermicity and compatibility with metal precursors (e.g., SnCl₆²⁻ in hexachloridostannate systems) .
- Powder X-ray diffraction (PXRD) : Verify phase purity of resultant materials (e.g., absence of SnO₂ impurities in Sn-based ceramics) .
How can computational chemistry be applied to predict the reactivity and binding interactions of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge-transfer interactions .
- Molecular docking : Simulate binding affinities with biological targets (e.g., MAO-B enzymes) using AutoDock Vina, focusing on hydrophobic and hydrogen-bonding interactions with the chlorophenyl and hydrazide moieties .
- MD simulations : Assess stability in solvent environments (e.g., water/DMSO mixtures) to guide experimental solubility tests .
What strategies address discrepancies in reported solubility and stability data for hydrazide derivatives?
Q. Advanced Research Focus
- Standardized solvent systems : Use IUPAC-recommended solvents (e.g., DMSO for polar aprotic conditions) to ensure reproducibility .
- Accelerated stability studies : Expose the compound to UV light, humidity, and variable pH (3–9) to identify degradation pathways (e.g., hydrolysis of the hydrazone bond) .
- Interlaboratory validation : Cross-reference spectral data (e.g., Aldrich Raman Library, Entry 12278) to resolve inconsistencies in FT-IR or NMR interpretations .
What role does this compound play in chemiluminescence or fluorescence studies?
Q. Basic Research Focus
- Chemiluminescence : The hydrazide core can act as a luminophore precursor under oxidative conditions (e.g., H₂O₂/peroxyoxalate systems), emitting light at ~450 nm .
- Fluorescence quenching : The 4-chloro group may enhance quenching efficiency via heavy atom effects, useful in sensor applications .
How does the compound compare to structurally related hydrazides in terms of biological activity?
Q. Advanced Research Focus
- Enzyme inhibition : Compare IC₅₀ values against MAO-B or acetylcholinesterase with ferulic acid hydrazide derivatives, noting enhanced activity from chloro-substitution .
- Antifungal potential : Assess oxalate-related pathways in fungal models, leveraging insights from fungal oxalic acid metabolism studies .
What precautions are necessary for handling this compound in laboratory settings?
Q. Basic Research Focus
- Toxicity : Use PPE (gloves, goggles) due to potential irritancy (analogous to bis(4-octylphenyl)amine handling protocols) .
- Storage : Keep in amber vials at 4°C to prevent photodegradation and moisture absorption .
How can researchers resolve contradictions in crystallographic data for hydrazide-based compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
